Ethyl (5-bromo-2-methoxyphenyl)acetate
Description
Ethyl (5-bromo-2-methoxyphenyl)acetate is an organobromine compound featuring an ethyl ester group attached to a phenyl ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound serves as a versatile intermediate in pharmaceutical synthesis and organic chemistry. Its structure enables participation in cross-coupling reactions, nucleophilic substitutions, and catalytic transformations, making it valuable for constructing bioactive molecules such as α-arylglycine derivatives .
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
ethyl 2-(5-bromo-2-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-6-9(12)4-5-10(8)14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
XBAGAMKDOKZRLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
Halogen Substitutions
- Ethyl 2-(5-chloro-2-methoxyphenyl)acetate (CAS 1050481-79-2): Replacing bromine with chlorine reduces molecular weight (Br: 79.9 g/mol vs. Cl: 35.5 g/mol) and alters reactivity. Chlorine’s lower electronegativity may decrease oxidative stability compared to bromine. Safety data indicate similar handling precautions (e.g., inhalation risks) .
- Ethyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate (CAS 668969-67-3): The addition of a fluorine atom and hydroxyl group increases polarity, enhancing solubility in polar solvents. Fluorine’s electron-withdrawing effect may stabilize the aromatic ring against electrophilic attacks .
Functional Group Modifications
- Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetate (CAS 428477-60-5): The formyl group at the 4-position introduces a reactive aldehyde moiety, enabling condensation reactions. This contrasts with the parent compound’s ester-dominated reactivity .
- Ethyl 2-(5-bromo-2-methoxyphenoxy)acetate: Replacing the acetoxy group with an ether linkage (-O-) reduces ester hydrolysis susceptibility, improving stability under basic conditions .
Physical and Crystallographic Properties
- Crystallographic Insights :
- Benzofuran derivatives (e.g., ) exhibit π–π stacking (3.814 Å) and C–H···O hydrogen bonds, enhancing crystal packing stability. In contrast, simpler phenylacetates may rely on weaker van der Waals interactions .
- Bromine’s polarizability facilitates halogen bonding (e.g., Br⋯S interaction: 3.48 Å in ), influencing solubility and melting behavior .
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